molecular formula C10H9NO2 B1317496 5-(2-Methoxyphenyl)oxazole CAS No. 848608-55-9

5-(2-Methoxyphenyl)oxazole

Cat. No.: B1317496
CAS No.: 848608-55-9
M. Wt: 175.18 g/mol
InChI Key: GUXQZEQRJQEFPO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-Methoxyphenyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve the binding of the oxazole ring to specific active sites on enzymes or receptors, modulating their activity and leading to therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the oxazole ring to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, oxazole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites within the cell. For example, oxazole derivatives have been shown to affect the metabolism of fatty acids and glucose, impacting overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, oxazole derivatives may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where they exert their biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, oxazole derivatives have been observed to localize within the nucleus, mitochondria, or endoplasmic reticulum, where they interact with specific biomolecules and modulate cellular processes .

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQZEQRJQEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587622
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848608-55-9
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Anisaldehyde (2.0 mmol) in MeOH (5.0 mL), was added K2CO3 (2.2 mmol) and TOSMIC (1.10 mmol) and the reaction was allowed to stir at 80° C. in a sealed vial. After the reaction was over, the methanol was removed and the crude product was absorbed in silica gel and purified by column chromatography. The product was isolated in 83% yield as colorless oil. 1H NMR: 3.91 (s, 3H), 6.94 (d, 1H, J=8.4 Hz), 7.01 (t, 1H, J=7.6 Hz), 6.94 (t, 1H, J=8.4 Hz), 7.53 (s, 1H), 7.75 (d, 1H, J=8.0 Hz), 7.53 (s, 1H).
Quantity
2 mmol
Type
reactant
Reaction Step One
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Quantity
2.2 mmol
Type
reactant
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Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), tosylmethylisocyanide (14.34 g, 73.4 mmol) and potassium carbonate (10.14 g, 73.4 mmol) in 220 ml methanol is heated at reflux for 6 hours. The solvent is removed under reduced pressure and the residue poured into ice-water (800 ml). The precipitate is collected by filtration, washed with water, and dried in vacuo to give 9.05 g of 5-(2-methoxyphenyl)oxazole (70%). Boron tribromide (1M in dichloromethane, 36 ml) is added slowly to a cold solution (0° C.) of the above oxazole (3.0 g, 17.1 mmol) in dichloromethane (215 ml). After stirring overnight at room temperature, ice-water (50 ml) is added carefully. The aqueous layer is extracted with dichloromethane (50 ml), and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The precipitate which formed after addition of dichloromethane (70 ml) is collected by filtration, heated with dichloromethane (15 ml), and filtered again to give 3.16 g of 2-(5-oxazolyl)phenol. This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to give 400 mg of the title epoxide (9.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.34 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.